2-(Acetamido)thiophene
CAS No.: 13053-81-1
Cat. No.: VC20975415
Molecular Formula: C6H7NOS
Molecular Weight: 141.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13053-81-1 |
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Molecular Formula | C6H7NOS |
Molecular Weight | 141.19 g/mol |
IUPAC Name | N-thiophen-2-ylacetamide |
Standard InChI | InChI=1S/C6H7NOS/c1-5(8)7-6-3-2-4-9-6/h2-4H,1H3,(H,7,8) |
Standard InChI Key | FSATURPVOMZWBY-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=CC=CS1 |
Canonical SMILES | CC(=O)NC1=CC=CS1 |
Introduction
Chemical Structure and Basic Properties
2-(Acetamido)thiophene features a five-membered thiophene ring with an acetamido (-NHCOCH₃) substituent at the 2-position. This structural arrangement creates a compound with distinct physical and chemical characteristics that differ from other thiophene derivatives.
Basic Chemical Information
The compound possesses several key chemical identifiers that characterize its molecular structure:
Chemical Identifiers
For computational and database purposes, 2-(Acetamido)thiophene can be identified using several notation systems:
Structural Characteristics
Electronic Properties
The thiophene ring in 2-(Acetamido)thiophene is an electron-rich aromatic system due to the presence of the sulfur atom. The acetamido group, being an electron-withdrawing group through resonance, affects the electron distribution across the thiophene ring. This creates an interesting electronic profile that influences the compound's reactivity patterns.
Conformational Analysis
Synthesis Methods
While the search results don't provide specific synthesis methods for 2-(Acetamido)thiophene, general approaches for similar thiophene derivatives can be considered.
Chemical Reactivity
Functional Group Reactivity
The reactivity of 2-(Acetamido)thiophene is influenced by both the thiophene ring and the acetamido functional group:
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The thiophene ring, being electron-rich, can undergo electrophilic aromatic substitution reactions, although with different regioselectivity compared to benzene.
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The acetamido group can participate in hydrolysis reactions, leading to the formation of 2-aminothiophene.
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The NH of the acetamido group can act as a nucleophile in certain reactions.
Possible Reactions
Based on the reactivity patterns of similar thiophene derivatives, 2-(Acetamido)thiophene might participate in various reactions:
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Electrophilic substitution reactions (bromination, nitration, etc.) predominantly at positions 4 and 5 of the thiophene ring
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Oxidation of the thiophene sulfur to form sulfoxides or sulfones
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Reduction reactions, particularly of the amide group
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Hydrolysis of the acetamido group under acidic or basic conditions
Similar thiophene derivatives undergo oxidation reactions to form sulfoxides and sulfones, and reduction reactions that transform amide groups to amines.
Spectroscopic Characterization
Predicted Spectroscopic Properties
While specific spectroscopic data for 2-(Acetamido)thiophene isn't provided in the search results, its spectroscopic properties can be predicted based on its structural features:
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IR Spectroscopy: Would show characteristic bands for:
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N-H stretching (~3300 cm⁻¹)
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C=O stretching of the amide (~1680-1630 cm⁻¹)
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C-H stretching of the thiophene ring (~3100 cm⁻¹)
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C=C stretching of the aromatic ring (~1600-1400 cm⁻¹)
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¹H NMR Spectroscopy: Would likely show signals for:
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Thiophene ring protons (δ ~7.0-7.5 ppm)
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Amide NH proton (δ ~8-9 ppm)
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Methyl protons of the acetyl group (δ ~2.0-2.5 ppm)
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¹³C NMR Spectroscopy: Would show signals for:
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Carbonyl carbon (δ ~165-170 ppm)
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Thiophene ring carbons (δ ~120-140 ppm)
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Methyl carbon (δ ~20-25 ppm)
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Biological Activity and Applications
Structure-Activity Relationships
The biological activity of thiophene derivatives often depends on:
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- concentration of a solution resulting from a known mass of compound in a specific volume